Pramipexole propionamide
CAS No.: 106006-84-2
Cat. No.: VC20829264
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106006-84-2 |
---|---|
Molecular Formula | C10H15N3OS |
Molecular Weight | 225.31 g/mol |
IUPAC Name | N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide |
Standard InChI | InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1 |
Standard InChI Key | VVPFOYOFGUBZRY-LURJTMIESA-N |
Isomeric SMILES | CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N |
SMILES | CCC(=O)NC1CCC2=C(C1)SC(=N2)N |
Canonical SMILES | CCC(=O)NC1CCC2=C(C1)SC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Pramipexole propionamide is identified in chemical databases with the PubChem CID 25417135. It possesses the molecular formula C10H15N3OS and has a calculated molecular weight of 225.31 g/mol . The compound was first registered in chemical databases on May 27, 2009, with the most recent information update noted in records .
Nomenclature and Synonyms
The compound is recognized by several chemical names in scientific literature, reflecting various naming conventions. Its primary IUPAC name is N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide . Additional recognized synonyms include:
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(S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
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(-)-2-Amino-6-propionamido-tetrahydrobenzothiazole
The compound is also registered with the numerical identifier 106006-84-2 .
Structural Features
Pramipexole propionamide contains an aminobenzothiazole backbone, which is a characteristic structural element it shares with pramipexole. The key structural difference is the presence of a propanamide group attached at the 6-position of the tetrahydrobenzothiazole ring system . This modification potentially alters its pharmacokinetic and pharmacodynamic properties compared to pramipexole.
Table 1: Key Structural Properties of Pramipexole Propionamide
Relationship to Pramipexole
Structural Comparison
Pramipexole propionamide appears to be structurally related to pramipexole, which is classified as a nonergoline aminobenzothiazole compound . Pramipexole has been extensively studied and is known for its selectivity for dopamine D2-like receptors, particularly showing preferential affinity for the D3 receptor subtype . The structural modification in pramipexole propionamide—specifically the propanamide substitution—may influence receptor binding properties and biological activity.
Chemical and Physical Properties
Solubility Profile
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